molecular formula C9H11NNaO3+ B11725878 sodium (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid

sodium (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid

Cat. No.: B11725878
M. Wt: 204.18 g/mol
InChI Key: YODUIMCJDQUOPA-QRPNPIFTSA-N
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Description

Sodium (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid is a compound of significant interest in various scientific fields It is a derivative of phenylalanine, an essential amino acid, and features a phenolic hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with phenylalanine.

    Hydroxylation: The phenylalanine undergoes hydroxylation to introduce the hydroxyl group at the para position of the benzene ring.

    Neutralization: The resulting compound is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production methods often involve microbial fermentation processes, where genetically engineered microorganisms are used to produce the compound in large quantities. These methods are preferred due to their efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Alkylated or acylated phenylalanine derivatives.

Scientific Research Applications

Sodium (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Antioxidant Activity: The phenolic hydroxyl group can scavenge reactive oxygen species, thereby reducing oxidative stress.

    Enzyme Inhibition: It can inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.

    Signal Transduction: The compound can modulate signaling pathways, influencing cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Tyrosine: Similar structure but lacks the sodium salt form.

    Phenylalanine: Lacks the hydroxyl group on the benzene ring.

    DOPA: Contains an additional hydroxyl group on the benzene ring.

Uniqueness

Sodium (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid is unique due to its combination of a phenolic hydroxyl group and an amino acid backbone, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H11NNaO3+

Molecular Weight

204.18 g/mol

IUPAC Name

sodium;(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H11NO3.Na/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;/h1-4,8,11H,5,10H2,(H,12,13);/q;+1/t8-;/m0./s1

InChI Key

YODUIMCJDQUOPA-QRPNPIFTSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)O.[Na+]

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O.[Na+]

Origin of Product

United States

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